ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate
Description
Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate is a quinoline derivative with a unique substitution pattern. The quinoline core is substituted with a chlorine atom at position 6, a 3-methoxyphenylamino group at position 4, and an ethyl ester at position 2. This compound shares structural similarities with other quinoline-based molecules known for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . Its synthesis likely involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution, as seen in related compounds .
Properties
IUPAC Name |
ethyl 6-chloro-4-(3-methoxyanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-19(23)18-11-17(15-9-12(20)7-8-16(15)22-18)21-13-5-4-6-14(10-13)24-2/h4-11H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDPSRMOIMNPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoline derivatives have been used in various significant fields due to their interaction with cells.
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to various changes at the molecular level. The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group. This region is more likely to provide electrons, and there may be a nucleophilic attack site.
Biochemical Pathways
Quinoline derivatives have been known to affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular formula is c20h19cln2o3, and its average mass is 370829 Da, which could influence its pharmacokinetic properties.
Result of Action
Quinoline derivatives have been known to have various effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the stability of boronic esters, which are often used in the synthesis of such compounds, can be affected by air and moisture.
Biological Activity
Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H17ClN2O3
- Molecular Weight : 356.8 g/mol
- CAS Number : 950266-49-6
This compound exhibits various biological activities, primarily through its interactions with specific biological targets:
- Antimicrobial Activity : Preliminary studies suggest that quinoline derivatives, including this compound, may possess antimicrobial properties. The mechanism often involves inhibition of bacterial enzyme systems or interference with bacterial DNA synthesis.
- Anticancer Potential : Quinoline derivatives have been noted for their anticancer effects, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth.
- Anti-inflammatory Effects : Some studies indicate that compounds similar to this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Modulation of cytokine production |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that this compound could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting a potential pathway for therapeutic application in oncology.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For example, the introduction of methoxy groups has been associated with increased potency against certain pathogens and cancer cell lines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H16ClN2O2
- Molecular Weight : 320.77 g/mol
- CAS Number : 950266-49-6
The compound features a quinoline backbone with a chloro group and an amino group substituted by a methoxyphenyl moiety, which contributes to its biological activity.
Biological Activities
-
Anticancer Properties
- Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate has been studied for its potential anticancer effects. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, suggesting its potential as a lead compound for further development .
-
Antimicrobial Activity
- The compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy against resistant strains makes it a candidate for developing new antimicrobial agents.
- In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential use in treating infections caused by these organisms .
-
Anti-inflammatory Effects
- Preliminary research suggests that this compound may possess anti-inflammatory properties. It has been tested in models of inflammation, where it reduced markers associated with inflammatory responses.
- This property could make it valuable in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 12 µM
- Mechanism: Induction of apoptosis via mitochondrial pathway activation.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
The results confirm its potential as an antimicrobial agent, particularly against resistant strains.
Potential Applications in Drug Development
Given its diverse biological activities, this compound could serve as a scaffold for developing new drugs targeting:
- Cancer therapies
- Antimicrobial treatments
- Anti-inflammatory medications
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 6-Chloro-2-Methyl-4-Phenylquinoline-3-Carboxylate (CAS: 22609-01-4)
- Substituents : Chlorine (C6), methyl (C2), phenyl (C4), and ethyl ester (C3).
- Key Differences: The ester group is at position 3 instead of 2, and the C4 substituent is a phenyl group rather than a 3-methoxyphenylamino moiety.
- This could affect binding to biological targets .
Ethyl 6-Chloro-2-[(2-Chloro-7,8-Dimethylquinolin-3-yl)Methoxy]-4-Phenylquinoline-3-Carboxylate
- Substituents: Chlorine (C6), a methoxy-linked second quinoline ring (C2), phenyl (C4), and ethyl ester (C3).
- Key Differences: The complex C2 substituent introduces a second quinoline system, increasing molecular weight and lipophilicity.
- Impact: The extended π-system may enhance π-π stacking interactions in biological systems, but the bulky substituent could reduce solubility. The absence of an amino group at C4 may limit hydrogen-bonding interactions .
Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylate Derivatives
- Substituents : Methoxy (C6), aryl (C2), and methyl ester (C4).
- Key Differences : Methoxy at C6 instead of chlorine and ester at C4 instead of C2.
- Impact: Methoxy groups are electron-donating, which could stabilize the quinoline ring differently than chlorine (electron-withdrawing). The C4 ester position may influence molecular conformation and target binding .
Ethyl 4-Chloro-2-(Trifluoromethyl)Quinoline-6-Carboxylate (CAS: 680211-86-3)
- Substituents : Chlorine (C4), trifluoromethyl (C2), and ethyl ester (C6).
- Key Differences : Substituent positions and the presence of a trifluoromethyl group.
- Impact: The strong electron-withdrawing effect of the trifluoromethyl group could increase metabolic stability but reduce solubility compared to the target compound’s methoxyphenylamino group .
Physicochemical Properties
- Melting Points: Similar quinoline derivatives, such as 4-amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k), exhibit melting points of 223–225°C .
- Solubility: The 3-methoxyphenylamino group in the target compound may improve water solubility compared to purely hydrophobic substituents (e.g., phenyl or trifluoromethyl groups) .
Preparation Methods
Enamine Intermediate Synthesis
In a typical procedure, equimolar quantities of 6-chloro-3-methoxyaniline and diethyl ethoxymethylenemalonate are heated in toluene at 100–110°C for 4–5 hours. The reaction forms an enamine intermediate, which is isolated by cooling the mixture and precipitating with hexane/ethyl acetate.
Cyclization to 4-Oxo-Quinoline-3-Carboxylate
The enamine undergoes cyclization in a high-boiling solvent such as diphenyl ether at reflux (250–260°C). This step restores aromaticity, yielding ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate . Purification via flash chromatography (gradient: 1–5% ethyl acetate in hexane) achieves yields of 31–61%.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Chlorinating Agent | POCl₃ (4 equiv.) | |
| Reaction Time | 4 hours | |
| Workup | Na₂CO₃ neutralization |
Introduction of the 4-Amino Group
The 4-chloro intermediate undergoes nucleophilic aromatic substitution with 3-methoxyaniline to install the 4-[(3-methoxyphenyl)amino] group.
Amination Reaction Conditions
A mixture of ethyl 4,6-dichloroquinoline-3-carboxylate , 3-methoxyaniline (1.1 equiv.), and pyridine hydrochloride in 2-ethoxyethanol is heated at 115°C for 45 minutes. The base facilitates deprotonation of the aniline, enhancing nucleophilicity. Post-reaction, the mixture is filtered, washed with ethyl acetate, and dried to yield the crude product.
Purification and Yield Optimization
Purification via preparative thin-layer chromatography (1:2 ethyl acetate/hexane) or flash chromatography (10–30% ethyl acetate in hexane) achieves yields of 70–85%. Melting points are reported between 193–214°C, confirming purity.
Key Data:
Esterification and Final Modifications
The ethyl ester at position 2 is typically introduced during the Gould-Jacobs reaction. If absent, esterification of the carboxylic acid intermediate (e.g., via Fischer esterification) may be required.
Saponification and Decarboxylation (if needed)
Hydrolysis of the ester with 2 N NaOH, followed by thermal decarboxylation in diphenyl ether at 250°C, generates the free quinoline. Re-esterification with ethanol and sulfuric acid reinstates the ethyl group.
Comparative Analysis of Synthetic Routes
The table below contrasts methods for key steps:
| Step | Method A (POCl₃ Chlorination) | Method B (Direct Aniline Use) |
|---|---|---|
| Chlorination Yield | 85–90% | N/A (pre-installed Cl) |
| Reaction Time | 4 hours | N/A |
| Purity | >95% (HPLC) | Dependent on starting material |
Challenges and Optimization Strategies
-
Regioselectivity in Chlorination : Excess POCl₃ and controlled temperatures minimize byproducts.
-
Amination Side Reactions : Steric hindrance from the 3-methoxy group necessitates elevated temperatures.
-
Purification Complexity : Flash chromatography with gradient elution resolves closely related impurities .
Q & A
Q. What are the common synthetic routes for preparing ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate?
The synthesis typically involves a multi-step protocol:
Quinoline Core Formation : Use Gould–Jacob or Friedländer condensation to construct the quinoline scaffold .
Substituent Introduction : Chlorination at position 6 is achieved using POCl₃ or SOCl₂ under reflux conditions. The 3-methoxyphenylamino group is introduced via nucleophilic aromatic substitution (SNAr) with 3-methoxyaniline in the presence of a base (e.g., K₂CO₃) .
Esterification : Ethyl esterification at position 2 is performed via acid-catalyzed ester exchange or direct coupling with ethyl chloroformate .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | Diethyl malonate, piperidine, 453 K | 65–75 | |
| Chlorination | POCl₃, DMF, 373 K | 80–85 | |
| Amination | 3-Methoxyaniline, DIPEA, DMF, 353 K | 60–70 |
Q. How is the molecular structure of this compound validated?
X-ray crystallography is the gold standard:
- Data Collection : Monoclinic system (space group P2₁/c) with unit cell parameters a = 10.176 Å, b = 15.629 Å, c = 11.282 Å, β = 115.46° .
- Refinement : SHELXL-2018 for full-matrix least-squares refinement. Hydrogen atoms are placed in calculated positions (riding model) with Uiso = 1.2Ueq(C) .
Key Metrics : - R-factor: <0.05 for high-resolution data.
- Dihedral angle between quinoline and 3-methoxyphenyl groups: ~15° (indicative of steric strain) .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Methodological Approach :
Solubility Optimization : Use co-solvents (e.g., DMSO:PEG 400) to improve bioavailability .
Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites interfering with in vivo assays .
Dose-Response Calibration : Adjust dosing regimens based on pharmacokinetic parameters (e.g., t½, Cmax) .
Case Study : A derivative showed 90% enzyme inhibition in vitro but <20% in vivo due to rapid glucuronidation. Introducing a methyl group at position 8 reduced metabolism and restored activity .
Q. What strategies address low regioselectivity during amination at position 4?
Directing Groups : Temporarily install a nitro or sulfonic acid group at position 2 to steer amination to position 2. Remove post-reaction via reduction or hydrolysis .
Metal Catalysis : Use Pd(OAc)₂ with Xantphos ligand for Buchwald-Hartwig coupling, achieving >90% selectivity .
Solvent Effects : Polar aprotic solvents (e.g., DMAc) enhance nucleophilicity of 3-methoxyaniline, reducing byproducts .
Q. How are computational methods used to predict substituent effects on biological activity?
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic effects (e.g., HOMO-LUMO gaps influencing binding affinity) .
Molecular Docking : AutoDock Vina simulates interactions with target proteins (e.g., kinase ATP-binding pockets).
QSAR Models : Correlate substituent Hammett constants (σ) with IC50 values to prioritize synthetic targets .
Q. How to troubleshoot poor crystallinity during X-ray analysis?
Recrystallization : Use ethyl acetate/hexane (1:3) at 277 K for slow crystal growth .
Additives : Introduce 5% DMSO to reduce stacking disorder .
Cryoprotection : Soak crystals in glycerol-containing mother liquor to mitigate ice formation during data collection .
Q. What analytical techniques validate purity and stability?
HPLC : C18 column, 0.1% TFA in H2O/MeCN gradient (95:5 to 5:95), retention time ~12.3 min .
Stability Testing : Accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS to identify hydrolysis products (e.g., free carboxylic acid) .
Data Contradiction Analysis
Q. Why do different studies report varying antimicrobial IC50 values?
Root Causes :
- Strain Variability : Gram-negative vs. Gram-positive bacteria exhibit differential membrane permeability .
- Assay Conditions : MIC values shift with inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) and media composition (cation-adjusted Mueller-Hinton vs. RPMI) .
Resolution : Standardize protocols per CLSI guidelines and report geometric mean IC50 across ≥3 independent replicates .
Q. How to resolve discrepancies in NMR spectral data?
Solvent Artifacts : Deuterated DMSO may cause peak broadening; use CDCl₃ for sharper signals .
Dynamic Exchange : Rotameric equilibria of the ethyl ester group split signals; elevate temperature to 323 K for coalescence .
Impurity Peaks : Residual starting materials (e.g., 3-methoxyaniline) appear at δ 6.7–7.1 ppm; confirm via spiking experiments .
Q. What methods mitigate toxicity concerns in preclinical studies?
ProTAC Design : Attach a E3 ligase ligand (e.g., thalidomide analog) to enable targeted degradation, reducing off-target effects .
Prodrug Strategy : Mask the carboxylic acid as a pivaloyloxymethyl ester to enhance cell permeability and reduce renal toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
